molecular formula C21H16 B044893 2-methyl-1,1'-Binaphthalene CAS No. 118018-45-4

2-methyl-1,1'-Binaphthalene

Cat. No.: B044893
CAS No.: 118018-45-4
M. Wt: 268.4 g/mol
InChI Key: YJFPWGKKKSWQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,1’-Binaphthalene is an organic compound that belongs to the binaphthalene family It consists of two naphthalene units connected at the 1 and 1’ positions, with a methyl group attached to one of the naphthalene rings at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methyl-1,1’-Binaphthalene is through the Suzuki cross-coupling reaction. This method involves the coupling of a boronic acid or ester with an aryl halide or triflate. For example, 2-methylnaphthyl-1-boronic acid can be coupled with 1-bromo-2-methylnaphthalene in the presence of a palladium catalyst and a base such as cesium carbonate in tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods

Industrial production of 2-Methyl-1,1’-Binaphthalene typically involves large-scale Suzuki cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1’-Binaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene rings.

Scientific Research Applications

Asymmetric Catalysis

Chiral Catalysts : 2-Methyl-1,1'-binaphthalene derivatives are widely utilized in the development of chiral catalysts. These catalysts facilitate asymmetric reactions, which are crucial for synthesizing enantiomerically pure compounds. The compound's binaphthyl structure provides high optical stability and allows for effective chiral recognition processes .

Case Study : A study demonstrated that binaphthyl-based phosphoramidites derived from this compound exhibit excellent catalytic activity in asymmetric Suzuki coupling reactions. These reactions are essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals, showcasing the compound's utility in developing complex organic molecules .

Organic Synthesis

Building Block : this compound serves as a precursor for synthesizing various functionalized compounds. Its reactivity enables chemists to create more complex structures through various transformations, including oxidation and cross-coupling reactions.

Synthesis of Functionalized Helicenes : Recent research has highlighted the use of this compound in synthesizing functionalized diazahelicenes through oxidative ring closure. This method involves treating the compound with oxidants to yield high-purity products that have potential applications in materials science and photonics .

Material Science

Optical Materials : The optical properties of this compound derivatives make them suitable candidates for developing advanced materials such as OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices. Their ability to emit light efficiently and their stability under various conditions are critical for these applications.

Stability Studies : Research into the racemization process of binaphthyl derivatives indicates that substituents on the molecule can significantly affect its optical stability. Understanding these dynamics is essential for optimizing materials used in optical applications .

Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Asymmetric CatalysisUsed as chiral catalysts for enantioselective synthesisEffective in Suzuki coupling reactions
Organic SynthesisServes as a building block for complex organic compoundsFunctionalized diazahelicenes synthesized via oxidative closure
Material ScienceDevelopment of optical materials like OLEDsHigh optical stability enhances performance in electronic devices

Mechanism of Action

The mechanism by which 2-Methyl-1,1’-Binaphthalene exerts its effects depends on its specific application. In catalytic reactions, it acts as a ligand that coordinates with metal centers to facilitate various transformations. The molecular targets and pathways involved vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Binaphthalene: Lacks the methyl group at the 2 position, resulting in different reactivity and applications.

    2,2’-Dimethyl-1,1’-Binaphthalene: Contains an additional methyl group, which can influence its steric and electronic properties.

    1,1’-Binaphthyl-2,2’-diamine: Contains amino groups, making it useful as a ligand in coordination chemistry.

Uniqueness

2-Methyl-1,1’-Binaphthalene is unique due to the presence of the methyl group at the 2 position, which can influence its reactivity and the types of reactions it can undergo

Biological Activity

2-Methyl-1,1'-binaphthalene (C21_{21}H16_{16}) is a biphenyl derivative that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of two fused naphthalene rings with a methyl group at the 2-position. Its structural formula is represented as follows:

C21H16=C10H8C10H8\text{C}_{21}\text{H}_{16}=\text{C}_{10}\text{H}_8-\text{C}_{10}\text{H}_8

This compound exhibits axial chirality , which is significant in its interactions with biological systems. The presence of the methyl group influences its steric and electronic properties, potentially affecting its biological activity.

Synthesis

Recent advancements in synthetic methodologies have enabled the efficient production of this compound. Various approaches include:

  • Catalytic methods : Utilizing transition metals to facilitate the coupling of naphthalene derivatives.
  • Chiral resolution : Techniques that enhance enantiomeric purity, which is crucial for assessing biological activity.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases.

  • Mechanism : The compound can donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Experimental Evidence : Studies have shown that derivatives of binaphthalenes exhibit significant radical scavenging activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

Emerging studies suggest that this compound may have anticancer effects:

  • Cellular Mechanisms : It has been shown to induce apoptosis in cancer cells through mitochondrial pathways and modulate signaling pathways associated with cell proliferation.
  • Case Studies : In vitro studies on various cancer cell lines have demonstrated that this compound can inhibit tumor growth by interfering with cell cycle progression and inducing cell death .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntioxidant ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantElectron donation; apoptosis induction
1,1'-BinaphthylLowModerateCell cycle modulation
7,8-Dimethoxy-1,1'-BinaphthylHighHighROS scavenging; apoptosis

Safety and Toxicity

While studies highlight the beneficial aspects of this compound, it is essential to consider safety profiles. Preliminary assessments indicate low toxicity at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data.

Properties

IUPAC Name

2-methyl-1-naphthalen-1-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16/c1-15-13-14-17-8-3-5-11-19(17)21(15)20-12-6-9-16-7-2-4-10-18(16)20/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFPWGKKKSWQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1,1'-Binaphthalene
Reactant of Route 2
Reactant of Route 2
2-methyl-1,1'-Binaphthalene
Reactant of Route 3
Reactant of Route 3
2-methyl-1,1'-Binaphthalene
Reactant of Route 4
Reactant of Route 4
2-methyl-1,1'-Binaphthalene
Reactant of Route 5
Reactant of Route 5
2-methyl-1,1'-Binaphthalene
Reactant of Route 6
Reactant of Route 6
2-methyl-1,1'-Binaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.